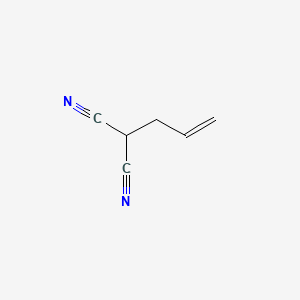

Allylmalononitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Allylmalononitrile is a useful research compound. Its molecular formula is C6H6N2 and its molecular weight is 106.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Asymmetric Synthesis

Allylmalononitrile serves as a valuable nucleophile in asymmetric allylic alkylation reactions. Its ability to form chiral centers makes it a key player in synthesizing enantiomerically enriched compounds.

Case Study: Iridium-Catalyzed Allylic Alkylation

A study demonstrated the enantioselective iridium-catalyzed allylic alkylation of malonates, where this compound was initially tested but yielded suboptimal results compared to other malonates. However, subsequent experiments with optimized conditions led to improved yields and enantiomeric excess (up to 97%) for other malonate derivatives, showcasing the potential of this compound in fine-tuning reaction conditions for better outcomes in asymmetric synthesis .

Catalytic Applications

This compound has been employed in various catalytic systems to enhance regioselectivity and enantioselectivity in synthetic processes.

Table 1: Catalytic Performance of this compound

| Catalyst Type | Reaction Type | Regioselectivity | Enantiomeric Excess |

|---|---|---|---|

| Iridium | Allylic Alkylation | High | Up to 97% |

| Cobalt | Allylic Alkylation | >20:1 branched/linear | Up to 99% |

| Palladium | Decarboxylative ε-Allylation | Regiospecific | High |

Studies have shown that cobalt-catalyzed reactions using this compound can achieve remarkable regio- and enantioselectivity, making it a significant compound in developing chiral γ,δ-unsaturated malononitriles .

Synthesis of Bioactive Compounds

This compound is instrumental in synthesizing various biologically active compounds, including pharmaceuticals and agrochemicals.

Case Study: Synthesis of Antitumor Agents

Research has indicated that derivatives of this compound exhibit significant antitumor activity. For instance, a palladium-catalyzed reaction involving this compound led to the formation of α-allyl-α-aryl malononitriles, which were further evaluated for their biological properties. The resulting compounds displayed promising activity against cancer cell lines, highlighting the compound's potential in drug discovery .

Mechanistic Studies

Understanding the mechanistic pathways involving this compound is crucial for optimizing its applications in synthetic chemistry.

Case Study: Mechanistic Insights from Pd-Catalyzed Reactions

Recent advancements have provided insights into the mechanisms of palladium-catalyzed reactions involving this compound. These studies utilized advanced spectroscopic techniques and computational methods to elucidate the reaction pathways, demonstrating the importance of ligand design in achieving high selectivities and yields .

Analyse Des Réactions Chimiques

Electrophilic Activation

Allylmalononitrile can undergo electrophilic activation, particularly in the presence of transition metal catalysts like palladium. Studies have shown that it can participate in direct allylic alkylation reactions, where the reactivity of allylamines is notably higher than that of allylic alcohols under similar conditions. This phenomenon is attributed to the inherent reactivity differences between the functional groups involved.

Table 1: Reaction Conditions for Electrophilic Activation

| Entry | Allylic Alcohol | Condition O | Condition N |

|---|---|---|---|

| 1 | Ph- (1a) | 71% | 29% |

| 2 | n-Pr- (1k) | 90% | 26% |

The use of solvents like methanol has been shown to enhance the selectivity and yield of the desired products, with optimal conditions yielding up to 92% selectivity towards nitrogen-containing products .

Cope Rearrangement

The Cope rearrangement is another significant reaction involving this compound. In this transformation, the compound can rearrange to form new products under thermal conditions. The regioselectivity observed during these reactions highlights the influence of substituents on the allylic position.

Example:

In experiments, this compound reacted with various substrates yielding different products based on steric and electronic factors influencing the reaction pathway .

Research Developments

Recent studies have focused on optimizing reaction conditions for better yields and selectivities in reactions involving this compound. The exploration of new catalysts and solvents continues to enhance its utility in synthetic organic chemistry.

Propriétés

Formule moléculaire |

C6H6N2 |

|---|---|

Poids moléculaire |

106.13 g/mol |

Nom IUPAC |

2-prop-2-enylpropanedinitrile |

InChI |

InChI=1S/C6H6N2/c1-2-3-6(4-7)5-8/h2,6H,1,3H2 |

Clé InChI |

YKLCNJXWEFTBLY-UHFFFAOYSA-N |

SMILES canonique |

C=CCC(C#N)C#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.